molecular formula C5H9N3O B2650426 5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole CAS No. 2193067-87-5

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole

Cat. No. B2650426
M. Wt: 127.147
InChI Key: SQHZSBNIVJIWQT-UHFFFAOYSA-N
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Description

The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s appearance (solid, liquid, color, etc.) and any distinctive odors .


Synthesis Analysis

Synthesis analysis involves detailing the methods used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes identifying the reactants, products, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties can include reactivity, acidity or basicity, and redox potential .

Scientific Research Applications

Antimicrobial Activities

Triazole derivatives have been explored for their potential antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested their antimicrobial activities. Some of these compounds exhibited good or moderate activities against various microorganisms. This suggests that triazole derivatives can be potent agents in combating microbial infections (Bektaş et al., 2007).

Synthesis Methodologies

The synthesis of 1,5-disubstituted 1,2,3-triazoles via metal-free multi-component reactions showcases the versatility of triazole chemistry. Vo (2020) reported the synthesis of various 1,5-disubstituted 1,2,3-triazoles from primary amines, ketones, and 4-nitrophenyl azide. These compounds were also tested for antibacterial and antifungal activities, highlighting the method's efficiency in producing bioactive triazole derivatives (Vo, 2020).

Applications in Materials Science

In the field of materials science, triazole derivatives have been investigated for their potential in corrosion inhibition. For instance, Bentiss et al. (2009) studied the inhibition performance of 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole on mild steel in hydrochloric acid medium. The study found that this compound effectively inhibits acidic corrosion, highlighting the application of triazole derivatives in protecting metals against corrosion (Bentiss et al., 2009).

Safety And Hazards

Safety and hazard information typically includes toxicity data, handling precautions, and disposal methods. Material Safety Data Sheets (MSDS) are a common source of this information .

properties

IUPAC Name

5-(methoxymethyl)-1-methyltriazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-8-5(4-9-2)3-6-7-8/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQHZSBNIVJIWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=N1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Methoxymethyl)-1-methyl-1H-1,2,3-triazole

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